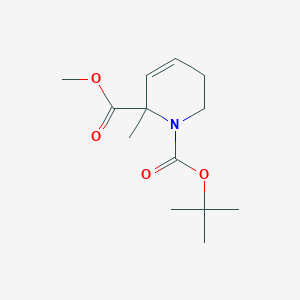![molecular formula C21H17NO2 B2839579 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 862652-44-6](/img/structure/B2839579.png)
1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities . Another compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .Molecular Structure Analysis
The molecular structure of related compounds can be determined using various techniques. For example, the structure of the new compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of (naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides involves a series of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various techniques. For example, the compound ethyl 2-(naphthalen-1-yloxy)acetate has a molecular weight of 230.26 and is a solid at room temperature .Applications De Recherche Scientifique
Schiff Bases and Metal Complexes
Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde play a crucial role in the development of commercially useful compounds. These bases often act as ligands forming complexes with various metals, which have been explored for their fluorescent chemosensor applications, coordination chemistry, and potential catalytic activities. For example, Schiff bases synthesized from 2-hydroxynaphthalene-1-carbaldehyde are used as precursors for fluorescent chemosensors, benefiting from the electronic properties of the naphthalene moiety which allows for the detection of metal ions and other entities (Maher, 2018).
Catalysis and Synthesis
Compounds similar to 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde have been utilized in the synthesis of complex organic molecules. The presence of naphthalene and indole moieties can enhance the efficiency of catalytic processes, including those under green chemistry conditions, such as reactions in aqueous media or under ultrasound irradiation. For instance, the synthesis of 2-(ethynyloxy)naphthalene-1-carbaldehyde derivatives in aqueous micellar media highlights the efficiency and environmental friendliness of producing such compounds, which could have implications in materials science and organic synthesis (Mandal et al., 2018).
Molecular Recognition and Sensing
The fluorescent properties of naphthalene derivatives make them suitable for applications in molecular recognition and sensing. The ability to detect specific ions or molecules through changes in fluorescence is valuable in environmental monitoring, biological research, and diagnostics. The review of 2-hydroxy-1-naphthaldehyde as a building block for the development of sensors in supramolecular chemistry demonstrates the compound's utility in creating sensors for various cations and anions, highlighting its versatility in chemical sensing applications (Das & Goswami, 2017).
Material Science and Optical Applications
Naphthalene and indole derivatives are also significant in material science, particularly in the development of noncentrosymmetric organic solids for harmonic generation response. These properties are crucial for optical applications, such as in nonlinear optics, where materials capable of generating second harmonic generation (SHG) are sought after for their potential in laser technology and optical communication (Zhao et al., 2004).
Safety and Hazards
The safety and hazards of these compounds can vary. For example, the compound N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The safety data sheet for a related compound, 2-Naphthol, indicates that it is a flammable solid and suspected of causing cancer .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Cytochrome P450 (CYP) 71B6 is shown to efficiently convert indole-3-acetonitrile into ICHO and ICOOH . This suggests that 1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde might be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-15-17-14-22(20-10-4-3-8-18(17)20)12-13-24-21-11-5-7-16-6-1-2-9-19(16)21/h1-11,14-15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKSQHKDPAXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2839498.png)



![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)


![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

